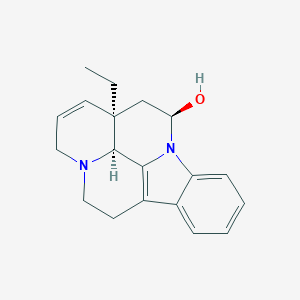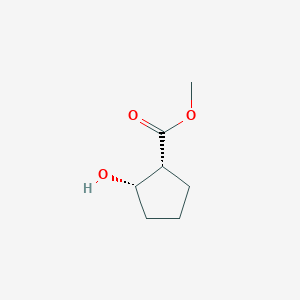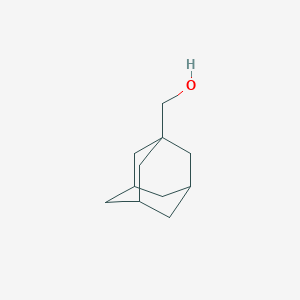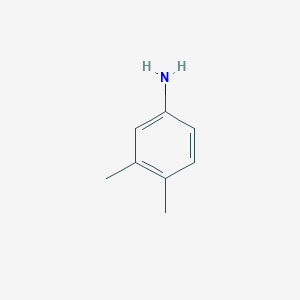![molecular formula C8H13NO3 B050866 Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 125033-33-2](/img/structure/B50866.png)
Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Vue d'ensemble
Description
Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate, also known as EA-3167, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of spirocyclic compounds and has been found to exhibit interesting biological activities. In
Mécanisme D'action
The exact mechanism of action of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate is not fully understood. However, it has been suggested that Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate may act by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been suggested that Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate may act by inhibiting the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase.
Effets Biochimiques Et Physiologiques
Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. Some of the effects of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate include:
1. Increased levels of dopamine, serotonin, and norepinephrine in the brain.
2. Inhibition of acetylcholinesterase and monoamine oxidase activity.
3. Reduction in the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
4. Increased levels of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a wide range of pharmacological activities. However, there are also some limitations to using Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate in lab experiments. For example, the exact mechanism of action of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has not been extensively studied in humans, which limits its potential for clinical use.
Orientations Futures
There are several future directions for research on Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate. Some of these directions include:
1. Further studies to elucidate the mechanism of action of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate.
2. Studies to determine the efficacy of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
3. Studies to determine the safety and efficacy of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate in human clinical trials.
4. Studies to determine the potential of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate as a therapeutic agent for other diseases such as depression and inflammation.
5. Studies to develop new analogs of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate with improved pharmacological properties.
Applications De Recherche Scientifique
Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit a wide range of pharmacological activities, making it a promising compound for scientific research. Some of the areas of research where Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been studied include:
1. Neuroprotection: Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
2. Antidepressant activity: Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit antidepressant-like effects in animal models of depression.
3. Anti-inflammatory activity: Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit anti-inflammatory effects in animal models of inflammation.
4. Anticancer activity: Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit anticancer activity against various cancer cell lines.
Propriétés
Numéro CAS |
125033-33-2 |
|---|---|
Nom du produit |
Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate |
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
ethyl 1-oxa-6-azaspiro[2.4]heptane-6-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-11-7(10)9-4-3-8(5-9)6-12-8/h2-6H2,1H3 |
Clé InChI |
HRPHXPZUWLXSQT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2(C1)CO2 |
SMILES canonique |
CCOC(=O)N1CCC2(C1)CO2 |
Synonymes |
1-Oxa-5-azaspiro[2.4]heptane-5-carboxylic acid, ethyl ester |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

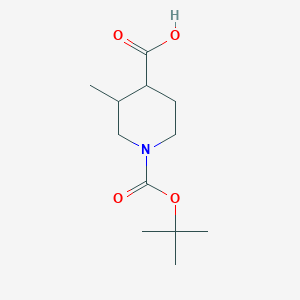
![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)
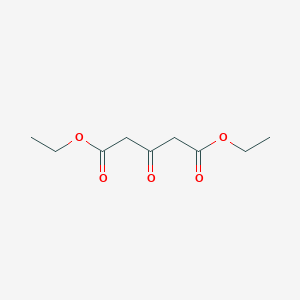
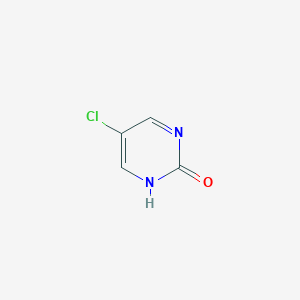
![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)
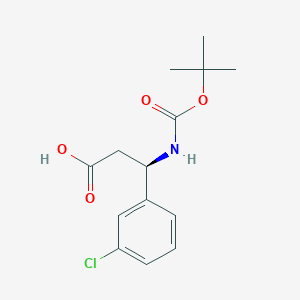
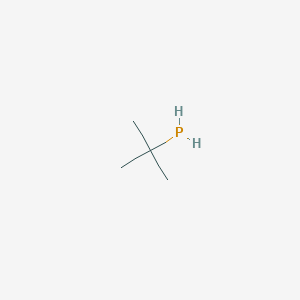
![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)
